Product packaging for Lithium acetoacetate(Cat. No.:CAS No. 3483-11-2)

Lithium acetoacetate

Cat. No.: B1587223
CAS No.: 3483-11-2
M. Wt: 108.0 g/mol
InChI Key: UTLRZTUJSMCBHB-UHFFFAOYSA-M
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Description

Structural Characterization and Chemical Foundations

The structural and chemical properties of lithium acetoacetate (B1235776) are fundamental to its reactivity and applications in synthesis.

Molecular Structure and Isomerism

The molecular structure of lithium acetoacetate consists of a lithium cation (Li⁺) and an acetoacetate anion (CH₃COCH₂COO⁻). The acetoacetate anion is a β-keto carboxylate, possessing both a ketone and a carboxylate functional group. This structure gives rise to keto-enol tautomerism, a form of isomerism where the molecule exists as an equilibrium mixture of a keto form and an enol form. The enolate, formed by the deprotonation of the α-carbon (the carbon between the two carbonyl groups), is resonance-stabilized, which is a key feature of its chemistry.

Identifier Value
Molecular Formula C₄H₅LiO₃ scbt.com
Molecular Weight ~108.02 g/mol scbt.com
SMILES [Li+].CC(=O)CC([O-])=O
InChI 1S/C4H6O3.Li/c1-3(5)2-4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1
InChIKey UTLRZTUJSMCBHB-UHFFFAOYSA-M

A table of key molecular identifiers for this compound.

Crystal Structure Analysis

Detailed crystal structure analysis for this compound itself is not extensively documented in publicly available literature. However, studies on related lithium enolates provide significant insights. For instance, the X-ray diffraction analysis of unsolvated lithiated tert-butyl acetoacetate, a closely related derivative, reveals a hexameric aggregate structure. In this hexamer, the core is formed by two interconnected Li-O six-membered rings, with the carbonyl oxygen of the ester group coordinating to the lithium atoms to achieve fourfold coordination. This tendency to form aggregates is a common feature of organolithium compounds and influences their reactivity. It is plausible that this compound adopts a similar aggregated or polymeric structure in the solid state.

Spectroscopic Signatures for Identification and Analysis

Spectroscopic methods are crucial for the identification and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C-NMR spectroscopy is a powerful tool for characterizing this compound. In studies using isotopically labeled lithium [3-¹³C]acetoacetate, the primary substrate peak is observed around 209.9 ppm, corresponding to the ketone carbonyl carbon (C3). The carboxylate carbon (C1) gives a signal at approximately 174.6 ppm.

Infrared (IR) Spectroscopy : While specific IR spectra for this compound are not readily available, the expected characteristic absorption bands would include a strong peak for the ketone carbonyl (C=O) stretching vibration, typically in the region of 1700-1725 cm⁻¹, and a strong, broad peak for the carboxylate (COO⁻) asymmetric stretching vibration around 1595 cm⁻¹. The presence of both peaks would confirm the β-keto carboxylate structure.

Mass Spectrometry (MS) : Mass spectrometric investigations of related compounds like lithiated tert-butyl acetoacetate show that these lithium enolates can form aggregates even in the gas phase. For this compound, mass spectrometry would be used to confirm the molecular weight of the acetoacetate anion (m/z 101).

Spectroscopic Data for Acetoacetate Derivatives
¹³C-NMR Chemical Shift (ppm) for [3-¹³C]acetoacetate C3 (ketone): ~209.9 ppm
C1 (carboxylate): ~174.6 ppm
Inferred IR Absorption (cm⁻¹) for β-Keto Esters C=O (ketone): ~1740 cm⁻¹
C=C (enol): ~1600 cm⁻¹

A table summarizing key spectroscopic data observed in acetoacetate derivatives.

Reactivity and Enolate Chemistry

The chemistry of this compound is dominated by the reactivity of its enolate form. The α-protons, located on the carbon between the ketone and carboxylate groups, are acidic (pKa of the parent ethyl acetoacetate is ~11 in water) and can be readily removed by a base. In this compound, the enolate is pre-formed.

This enolate is a soft nucleophile and readily participates in Sₙ2 reactions with electrophiles such as alkyl halides, a reaction known as the acetoacetic ester synthesis. This allows for the introduction of an alkyl group at the α-position.

Furthermore, with a very strong base, such as n-butyllithium (BuLi) or lithium diisopropylamide (LDA), it is possible to deprotonate the terminal methyl group to form a dianion, LiCH₂C(O)CH(Li)CO₂⁻. This dianion exhibits different reactivity, with the more reactive, terminal carbanion typically undergoing reaction with electrophiles first. This allows for selective functionalization at the γ-position.

Historical Context and Evolution of Research

The study of acetoacetate and its salts has a long history, intertwined with the development of synthetic organic chemistry.

Early Preparative Methods and Discoveries

An early and significant contribution to the preparation of pure this compound was made by L. M. Hall in 1962. The method, published in Analytical Biochemistry, describes the synthesis of crystalline this compound. The procedure involves the saponification (hydrolysis) of ethyl acetoacetate with a stoichiometric amount of lithium hydroxide (B78521) in an aqueous solution. uni-konstanz.de This method provided a reliable way to produce a stable, crystalline form of acetoacetate, which was important for its use as a standard in biochemical studies and as a starting material in chemical synthesis. Prior to this, the parent acetoacetic acid was known to be unstable, readily undergoing decarboxylation to acetone (B3395972) and carbon dioxide, making its isolation and handling difficult. The preparation of the stable lithium salt was a key development for enabling further research into its chemical properties and reactions.

Emergence in Organic Synthesis

The primary significance of this compound in organic synthesis lies in its role as a precursor for generating lithium enolates. Lithium enolates are highly reactive and versatile intermediates that are crucial for forming new carbon-carbon bonds, a fundamental process in constructing complex organic molecules. A survey of scaled procedures found that enolates were involved in 44% of all carbanion-based C-C bond formations.

The deprotonation of carbonyl compounds, such as ketones and esters, with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is a common method to generate lithium enolates. These enolates are generally more stable and selective than other enolate forms due to the coordination of the lithium ion, which stabilizes the negative charge. This stability allows for controlled reactions with a wide range of electrophiles, including alkyl halides and other carbonyl compounds, to achieve alkylation and acylation reactions.

The structure of lithium enolates in solution can be complex, often existing as aggregates like dimers and tetramers, which can influence their reactivity. For instance, studies using 6Li NMR spectroscopy have shown that simple ketone enolates form chelated dimers in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) and cubic tetramers in tetrahydrofuran (B95107) (THF).

Specific research applications highlight the utility of these intermediates. For example, the lithium enolate of α-diazoacetoacetate has been used in highly diastereoselective addition reactions to chiral N-sulfinyl imines, a key step in the enantioselective synthesis of substituted pyrrolidines. Furthermore, the development of asymmetric transformations using lithium enolates is a major goal in organic synthesis, with methods employing chiral lithium amides as non-covalent auxiliaries to create a chiral environment for bond formation.

Development in Biochemical and Biomedical Research

In the realms of biochemistry and biomedicine, this compound has been utilized primarily as a tool for studying cellular metabolism and for its neuroprotective potential. It serves as a laboratory standard for the accurate measurement of acetoacetate, a key ketone body, in biological samples. chemicalbook.com

Ketone bodies, including acetoacetate, are produced in the liver from fatty acid breakdown, especially during fasting or on a low-carbohydrate ketogenic diet, and serve as an alternative energy source for tissues like the brain. Consequently, this compound has been widely used in in-vitro experiments to investigate the effects of ketosis on various cell types, particularly in cancer research. Studies have reported that this compound can inhibit the proliferation of various cancer cell lines.

However, a significant body of research has critically re-evaluated these findings. Multiple studies have demonstrated that the observed effects on cell proliferation are often attributable to the lithium ion (Li⁺) rather than the acetoacetate anion. Experiments comparing the effects of this compound with lithium chloride (LiCl) and sodium acetoacetate (NaAcAc) on different cell lines, including neuroblastoma and renal cell carcinoma cells, showed that lithium chloride produced effects nearly identical to this compound, while sodium acetoacetate had no significant impact. This indicates that the lithium ion itself has pleiotropic effects on cell growth and signaling, a crucial consideration when designing and interpreting studies on ketone body metabolism.

Beyond cancer research, some studies have explored the neuroprotective effects of this compound. It has been shown to offer protection against N-Methyl-D-aspartate (NMDA)-induced damage of retinal ganglion cells in rats.

Table 2: Summary of Research Findings in Biochemical and Biomedical Studies

Research Area Finding Key Insight / Caveat Reference(s)
Ketone Body Research Used to model ketosis in vitro to study its effects on cancer cells. Observed anti-proliferative effects are primarily mediated by the lithium ion, not acetoacetate.
Analytical Biochemistry Employed as a stable standard for quantifying acetoacetate in biological samples. The lithium salt form provides greater stability to the otherwise unstable acetoacetic acid. chemicalbook.com

| Neuroprotection | Demonstrates neuroprotective effects against NMDA-induced retinal cell damage. | The compound itself was studied for this effect. | |

Contemporary Applications in Materials Science

A significant contemporary application for acetoacetate-based compounds, including derivatives of this compound, is in the development of advanced materials for energy storage, specifically as polymer electrolytes for lithium-ion batteries. Solid-state polymer electrolytes are a key area of research aimed at improving the safety and performance of batteries by replacing flammable liquid electrolytes.

Researchers have synthesized novel polymer electrolytes by polymerizing acetoacetate-containing monomers, such as allyl acetoacetate (AAA), to create a poly(allyl acetoacetate) (PAAA) matrix. The carbonyl groups within the polymer structure are believed to facilitate the dissociation of lithium salts, which is crucial for enhancing ionic conductivity.

These PAAA-based electrolytes have demonstrated promising electrochemical properties. For example, a cellulose-supported PAAA polymer electrolyte exhibited an ionic conductivity of 1.14 × 10⁻⁴ S cm⁻¹ and an electrochemical stability window of 4.5 V. Another study on a solid polymer electrolyte developed through the in-situ polymerization of allyl acetoacetate monomers reported an even higher ionic conductivity of 3.82 × 10⁻⁴ S cm⁻¹ at room temperature and a high Li⁺ transport number of 0.66.

Table 3: Performance of Acetoacetate-Based Polymer Electrolytes

Electrolyte System Ionic Conductivity (at room temp.) Electrochemical Stability Window Key Feature Reference(s)
Cellulose-supported PAAA 1.14 × 10⁻⁴ S cm⁻¹ 4.5 V Good compatibility and stability with lithium metal, cycling for 1500 h.
In-situ polymerized PAAA 3.82 × 10⁻⁴ S cm⁻¹ Not specified High Li⁺ transport number (0.66) and good interfacial contact.

| PAAA-based electrolyte | 0.11 mS cm⁻¹ (at 30 °C) | 4.8 V | Good interface compatibility with high-voltage cathodes. | |

These findings highlight the potential of acetoacetate-based polymers in creating safer, more stable, and high-performance solid-state lithium batteries. Beyond this specific application, organometallic compounds like this compound are generally noted for their utility as precursor materials in thin-film deposition and LED manufacturing.

Table 4: Mentioned Chemical Compounds

Compound Name
Acetoacetic acid
Allyl acetoacetate (AAA)
This compound
Lithium chloride
Lithium diisopropylamide (LDA)
Lithium enolates
N,N,N',N'-tetramethylethylenediamine (TMEDA)
Poly(allyl acetoacetate) (PAAA)
Sodium acetoacetate
Tetrahydrofuran (THF)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5LiO3 B1587223 Lithium acetoacetate CAS No. 3483-11-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;3-oxobutanoate
Source PubChem
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InChI

InChI=1S/C4H6O3.Li/c1-3(5)2-4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLRZTUJSMCBHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(=O)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5LiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

541-50-4 (Parent)
Record name Butanoic acid, 3-oxo-, lithium salt
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DSSTOX Substance ID

DTXSID10188368
Record name Butanoic acid, 3-oxo-, lithium salt
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Molecular Weight

108.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3483-11-2
Record name Butanoic acid, 3-oxo-, lithium salt
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Record name Butanoic acid, 3-oxo-, lithium salt
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Record name 3-Oxobutanoic acid lithium salt
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Synthetic Methodologies and Preparation Techniques

Classical Synthesis Routes

Classical methods for preparing lithium acetoacetate (B1235776) often involve straightforward chemical reactions that have been established for decades. These routes are typically characterized by their directness and reliance on common laboratory reagents.

A foundational method for obtaining lithium acetoacetate in a crystalline form was described by Hall in 1962. This preparation is crucial for applications requiring a pure, stable form of the compound. The process involves the reaction of ethyl acetoacetate with lithium ethoxide. The resulting this compound can then be crystallized from a suitable solvent. The purity of the crystalline product is an important consideration, with some commercial sources offering purities of ≥90% as determined by HPLC.

Starting Materials: Ethyl acetoacetate, Lithium ethoxide

Product: Crystalline this compound

Key Feature: Yields a solid, crystalline product suitable for use as a standard.

An alternative route to this compound involves the deprotonation of tert-butyl acetoacetate. This method utilizes a strong base to remove the acidic α-hydrogen from the tert-butyl acetoacetate molecule, generating the lithium enolate of acetoacetate. A common strong base used for this purpose is lithium diisopropylamide (LDA). The resulting lithium enolate is essentially this compound.

Starting MaterialReagentProduct
tert-Butyl AcetoacetateLithium Diisopropylamide (LDA)This compound (enolate form)

This reaction is typically carried out in an anhydrous solvent to prevent unwanted side reactions.

A less common but notable method is the pyrolysis of lithiated tert-butyl acetate (B1210297). This process involves heating the lithium salt of tert-butyl acetate, which induces a chemical rearrangement to form the lithium enolate of acetoacetate. The resulting product is identical to that obtained from the deprotonation of tert-butyl acetoacetate. Structural analysis has shown that the unsolvated lithium enolate produced by this method exists as a hexameric structure in the solid state.

Deprotonation of tert-Butyl Acetoacetate

Advanced Synthetic Strategies

More recent and advanced strategies for synthesizing this compound focus on achieving higher purity, better control over the physical form of the product, and improved efficiency.

Controlled crystallization is a sophisticated technique aimed at producing crystals with specific, desired characteristics, such as uniform particle size and shape. While not exclusively developed for this compound, these techniques can be applied to its preparation to enhance the quality of the final product. By carefully controlling parameters like supersaturation, temperature, and solvent composition, it is possible to influence the nucleation and growth of this compound crystals. This can be particularly important for pharmaceutical applications or when the material's physical properties are critical.

Table of Controlled Crystallization Parameters:

ParameterInfluence on Crystallization
SupersaturationDriving force for nucleation and crystal growth
TemperatureAffects solubility and kinetics
Solvent SystemInfluences crystal habit and purity
SeedingCan control crystal size and polymorph

The demand for high-purity this compound, especially for analytical and research purposes, has driven the development of specialized synthetic methods. High-purity synthesis often involves the use of high-purity starting materials and meticulous purification steps. For instance, the synthesis of radiolabeled 1-[11C]acetoacetate for PET imaging requires a high-purity product. In this context, purification is often achieved using techniques like ion-exchange chromatography to remove impurities. The final product's purity is typically verified using methods such as High-Performance Liquid Chromatography (HPLC). Some suppliers provide this compound with a purity of 99-101% as determined by titration.

Controlled Crystallization Techniques

Mechanistic Studies of Formation

The formation of this compound from precursors like ethyl acetoacetate in an alkaline aqueous medium is a well-understood process that proceeds via a nucleophilic acyl substitution mechanism. The use of a lithium-containing base, such as lithium hydroxide (B78521), is crucial for the direct synthesis of the lithium salt.

The synthesis of this compound is commonly accomplished through the saponification of an acetoacetate ester, such as ethyl acetoacetate, using lithium hydroxide (LiOH) in an aqueous solution. This base-promoted hydrolysis is an essentially irreversible process.

The reaction pathway involves the following key steps:

Nucleophilic Attack: The hydroxide ion (OH⁻) from the dissociation of lithium hydroxide in water acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. This leads to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the elimination of the ethoxide ion (CH₃CH₂O⁻) as a leaving group.

CH₃COCH₂COOCH₂CH₃ + LiOH → CH₃COCH₂COOLi + CH₃CH₂OH

The presence of the β-carbonyl group in the acetoacetate structure makes the α-hydrogens acidic (pKa ≈ 11), which plays a significant role in the reactivity of the molecule, though it is the ester hydrolysis that is central to this specific synthesis.

The primary and most significant intermediate in the synthesis of this compound from an ester is the tetrahedral intermediate formed during the nucleophilic attack of the hydroxide ion. This short-lived species is central to the nucleophilic acyl substitution mechanism.

Another crucial species to consider is the enolate form of the acetoacetate anion. Once the acetoacetic acid is formed and subsequently deprotonated, the resulting acetoacetate anion exists in equilibrium with its enolate resonance form. The negative charge is delocalized between the two oxygen atoms and the α-carbon, which contributes to the stability of the final product.

Table of Key Reaction Intermediates and Species:

NameStructureRole in Synthesis
Ethyl Acetoacetate CH₃COCH₂COOCH₂CH₃Starting material (ester precursor).
Hydroxide Ion OH⁻Nucleophile that attacks the ester carbonyl.
Tetrahedral Intermediate CH₃COCH₂C(O⁻)(OH)OCH₂CH₃Short-lived intermediate in the nucleophilic acyl substitution.
Ethoxide Ion CH₃CH₂O⁻Leaving group from the ester.
Acetoacetic Acid CH₃COCH₂COOHIntermediate acid formed after hydrolysis.
Acetoacetate Anion [CH₃COCH₂COO]⁻The final product anion, stabilized by the lithium cation.
Enolate Resonance Form [CH₃C(O⁻)=CHCOO]⁻Resonance form of the acetoacetate anion, contributing to its stability.

Advanced Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy for Molecular Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for probing the molecular structure of lithium acetoacetate (B1235776). These methods are highly sensitive to the specific chemical bonds and functional groups within the molecule, offering a detailed fingerprint of its atomic arrangement.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For lithium acetoacetate, the IR spectrum is dominated by vibrations of the acetoacetate anion.

The formation of the lithium salt from acetoacetic acid results in a distinct spectral signature compared to its ester or acid forms. The most significant features are the strong absorption bands from the carboxylate group (COO⁻) and the ketone carbonyl group (C=O). Unlike acetoacetic esters which show a sharp ester carbonyl band, the lithium salt exhibits strong asymmetric and symmetric stretching vibrations of the carboxylate moiety. The ketone carbonyl stretch remains a prominent feature.

A comparative analysis with related metal acetylacetonate (B107027) complexes indicates that the precise frequencies of these vibrations are influenced by the coordinating metal ion. For this compound, the key vibrational modes can be assigned based on data from analogous compounds.

Table 1: Tentative Infrared Spectral Band Assignments for this compound

Wavenumber (cm⁻¹)AssignmentDescription
~1710-1725ν(C=O)Ketone carbonyl stretch
~1580-1620νₐₛ(COO⁻)Asymmetric carboxylate stretch
~1400-1440νₛ(COO⁻)Symmetric carboxylate stretch
~1360δ(CH₃)Symmetric methyl deformation (umbrella mode)
~1200-1250ν(C-C)C-C stretching vibrations
~950-1000ν(C-C)C-C skeletal stretch

Note: The values presented are approximate and derived from spectral data of analogous acetoacetate and carboxylate compounds. Actual peak positions can vary based on sample state (solid, solution) and environment.

Raman spectroscopy provides complementary information to IR spectroscopy. It is based on the inelastic scattering of monochromatic light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability.

In the context of lithium compounds, Raman spectroscopy is a powerful technique for characterizing molecular structures and identifying impurities, such as carbonates. For this compound, the Raman spectrum would be expected to show strong signals for the C=O and C-C stretching vibrations due to their high polarizability. The symmetric stretch of the carboxylate group is typically strong in Raman spectra, whereas the asymmetric stretch is often weaker.

Table 2: Expected Prominent Raman Bands for this compound

Wavenumber (cm⁻¹)AssignmentExpected Intensity
~1710-1725ν(C=O)Strong
~1580-1620νₐₛ(COO⁻)Weak to Medium
~1400-1440νₛ(COO⁻)Strong
~1200-1250ν(C-C)Medium
~950-1000ν(C-C)Medium
~300-500δ(OCC), Li-O modesMedium

Note: These predictions are based on the general principles of Raman spectroscopy and data from related lithium-containing organic salts and acetoacetate compounds.

Detailed Infrared Spectral Assignments and Band Analysis

Nuclear Magnetic Resonance (NMR) Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure, conformation, and dynamics of molecules in both solution and the solid state.

High-resolution ¹H and ¹³C NMR spectroscopy in solution provides precise information about the chemical environment of each proton and carbon atom in the acetoacetate anion. In deuterated solvents, this compound gives a simple spectrum consistent with its keto form.

The ¹H NMR spectrum typically shows two singlets: one for the methyl (CH₃) protons and another for the methylene (B1212753) (CH₂) protons. The integration of these peaks corresponds to a 3:2 proton ratio.

The ¹³C NMR spectrum reveals four distinct carbon signals: the methyl carbon, the methylene carbon, the ketone carbonyl carbon, and the carboxylate carbon. The chemical shifts provide insight into the electronic structure of the anion. While keto-enol tautomerism is a key feature of acetoacetic esters, the lithium salt primarily exists as the keto-form enolate in solution.

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts for the Acetoacetate Anion in an Aqueous Environment

NucleusGroupChemical Shift (ppm)Multiplicity
¹H-CH~2.2Singlet
¹H-CH ₂-~3.4Singlet
¹³C-C H₃~30Quartet
¹³C-C H₂-~50Triplet
¹³C-C (=O)O⁻~175Singlet
¹³C-C =O~205-210Singlet

Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary with solvent, concentration, and temperature. Data is based on studies identifying acetoacetate in biological and chemical systems.

Solid-state NMR (ssNMR) is uniquely suited to study the structure of this compound in its crystalline or amorphous powdered forms. This technique can differentiate between polymorphs (different crystalline structures) and provide information about the local environment of the atoms.

For lithium-containing materials, both ⁷Li and ⁶Li nuclei can be observed. ⁷Li is the more abundant and sensitive nucleus, but it is a quadrupolar nucleus (spin 3/2), which often results in broader signals. ⁶Li, with a spin of 1 and a much smaller quadrupole moment, can provide significantly sharper lines and higher resolution, allowing for the distinction of different lithium sites, although its low natural abundance requires longer acquisition times.

¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR can be used to obtain high-resolution spectra of the carbon atoms in the solid state. The chemical shifts observed in ssNMR can differ from those in solution and can reveal details about intermolecular packing and the presence of distinct molecular conformations in the crystal lattice.

Dynamic NMR (D-NMR) refers to a collection of NMR experiments used to study chemical processes that occur on a timescale comparable to the NMR experiment itself. For this compound in solution, several dynamic processes could potentially be studied, such as aggregation phenomena or the exchange of the acetoacetate ligand between different lithium ions.

Techniques like variable-temperature (VT) NMR can reveal these processes. As temperature changes, the rate of a chemical exchange process can shift from being slow on the NMR timescale (separate signals for each state) to fast (a single, averaged signal). At an intermediate temperature, significant line broadening occurs, a phenomenon known as coalescence.

2D NMR experiments like EXSY (Exchange Spectroscopy) can directly identify nuclei that are exchanging between different chemical environments. In the context of this compound, these methods could be applied to study the dynamics of ion pairing and solvation, which are crucial for understanding the behavior of lithium salts in solution, for instance, in electrolyte systems.

Solid-State NMR for Crystalline and Amorphous Forms

Mass Spectrometric Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and structure of this compound. Through controlled fragmentation, the connectivity of atoms within the molecule can be deduced.

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing polar and thermally labile compounds like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, analysis is typically performed in positive ion mode, where the primary species observed is the lithiated adduct, [M+Li]⁺. The high affinity of the lithium cation for the oxygen atoms of the acetoacetate anion facilitates the formation of these stable adducts. The technique can be coupled with liquid chromatography (LC-MS/MS) for the separation and sensitive quantification of ketone bodies, including acetoacetate, from complex biological matrices.

Advanced ESI-based methods, such as lithium-doped nanospray desorption electrospray ionization (nano-DESI), have been shown to significantly enhance the signal intensities of metabolites by promoting the formation of [M+Li]⁺ adducts, thereby increasing the coverage of the spatial metabolome.

The operational parameters of the mass spectrometer are optimized to achieve maximum sensitivity and stability. A typical setup for a related ketone body assay is detailed in the table below.

ParameterValue
Ionization ModeNegative Electrospray Ionization (ESI)
Capillary Voltage0.8 kV
Nebulizer Pressure7 bar
Source Gas Flow165 L/H
Source Gas Temperature130 °C
Desolvation Gas Flow700 L/H
Desolvation Gas Temperature425 °C
This interactive table presents optimized parameters for a ketone body assay, which can be adapted for this compound analysis.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the parent ion. In this process, the [M+Li]⁺ ion of this compound is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally significant fragment ions. The resulting fragmentation pattern provides a fingerprint that can be used for structural confirmation.

The fragmentation of organic molecules in mass spectrometry follows predictable chemical principles. For the acetoacetate moiety, cleavage of the bonds adjacent to the carbonyl groups is expected. A primary fragmentation pathway for carboxylates is the neutral loss of carbon dioxide (CO₂). Another plausible fragmentation involves the loss of ketene (B1206846) (CH₂=C=O).

Analysis of related lithiated adducts, such as those of acylglycerols, shows that prominent fragment ions arise from the neutral loss of free fatty acids. By analogy, the fragmentation of the lithiated acetoacetate dimer, often observed in the gas phase, could involve the loss of a neutral this compound molecule. The study of dissociation kinetics of lithium acetate (B1210297) clusters reveals that they fragment by losing neutral dimer units, a process that can be investigated through computational simulations. These fragmentation patterns are crucial for distinguishing acetoacetate from other isomeric or isobaric compounds.

Electrospray Ionization (ESI) Mass Spectrometry

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy probes the electronic structure of this compound by measuring the transitions between different electronic energy levels.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The acetoacetate anion exists in equilibrium between its keto and enolate forms. The enolate form possesses a conjugated π-system (O=C-C=C-O⁻), which is responsible for its characteristic UV absorption. The electronic transitions observed in this system are typically π → π* transitions.

The extent of conjugation is the most significant factor determining the wavelength of maximum absorbance (λmax). The binding of a lithium cation to the acetoacetate enolate can influence the electronic distribution within the conjugated system, potentially leading to a shift in the λmax. This effect is documented in other systems where cation binding alters intramolecular charge transfer (ICT) characteristics, causing observable spectral changes. The absorption spectrum of this compound can thus provide information about the nature of the lithium-enolate interaction in solution.

Transition TypeChromophoreTypical Wavelength Range
π → π*Conjugated enolate system200 - 400 nm
This interactive table outlines the expected electronic transition for the chromophore in this compound.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive technique used to investigate the elemental composition and chemical (electronic) state of a material. XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material.

For this compound, XPS can provide detailed information about the electronic environment of each element: lithium, carbon, and oxygen. The binding energy of a core electron is sensitive to the chemical environment of the atom. For instance, the O 1s spectrum can distinguish between oxygen atoms in a carbonyl group (C=O) and those in a carboxylate or enolate group (C-O⁻). Similarly, the C 1s spectrum can resolve the different types of carbon atoms within the acetoacetate backbone.

Studies on related lithium-containing materials provide reference binding energies. The Li 1s peak is expected around 55-56 eV, though its exact position can be influenced by surface species like lithium carbonate, which may form upon air exposure.

Core LevelExpected Binding Energy (eV)Inferred Chemical State
Li 1s~55.5 - 56.0Li⁺ in an ionic/covalent environment
O 1s~531 - 533Oxygen in carbonyl (C=O) and enolate (C-O⁻) groups
C 1s~285 - 289Carbon in methyl (CH₃), methylene (CH₂), and carbonyl/enolate (C=O/C-O⁻) groups
This interactive table summarizes the expected core level binding energies for this compound as determined by XPS, with data inferred from related compounds.

UV-Vis Spectroscopy for Electronic Transitions

Thermal Analysis and Decomposition Pathways

Thermal analysis techniques are used to study the effect of heat on this compound, revealing its thermal stability and the nature of its decomposition products. The compound is known to be sensitive to heat.

The acetoacetate anion itself is thermally unstable and is known to undergo spontaneous decarboxylation (loss of CO₂) when heated, breaking down into acetone (B3395972) and carbon dioxide. The half-life of acetoacetate at 37°C is only a few hours. Its stability is significantly increased at lower temperatures, with minimal decomposition observed when stored at -80°C. The salt form, this compound, imparts greater stability compared to the free acid, but the inherent lability of the anion remains.

Thermal decomposition studies on related metal-acetoacetate complexes, such as a lithium-manganese tert-butyl acetoacetate precursor, show that decomposition occurs at elevated temperatures (e.g., ~300 °C) to yield metastable metal oxides. This suggests that a likely thermal decomposition pathway for solid this compound at high temperatures involves decarboxylation and subsequent reactions to form lithium carbonate and/or lithium oxide, along with volatile organic products like acetone. The anaerobic metabolic pathway for acetone involves its carboxylation to acetoacetate, which is then cleaved into two acetyl-CoA units, hinting at a possible chemical cleavage pattern into two-carbon fragments.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of materials like this compound. The analysis provides data on decomposition temperatures, the kinetics of degradation, and the composition of the residual material.

While specific TGA data for pure this compound is not extensively detailed in the available literature, the thermal behavior of related acetoacetate-containing compounds provides significant insight. For instance, TGA performed on a cellulose-supported polymer electrolyte containing allyl acetoacetate units demonstrated weight loss beginning before 300°C, which was attributed to the degradation of the acetoacetate component. In studies of heterometallic precursors for cathode materials, such as those involving tert-butyl acetoacetate (tbaoac), TGA is instrumental. A sodium-iron acetoacetate complex, for example, showed initial degradation at 50–60 °C due to the loss of solvent molecules, followed by a rapid weight loss between 128–132 °C, which gradually concluded at approximately 400 °C. A heterometallic lithium-manganese precursor designed for low-temperature decomposition showed conversion to mixed-metal oxides at temperatures as low as 310 °C.

Table 1: TGA Data for Acetoacetate-Related Compounds

Compound/MaterialKey Thermal EventsTemperature Range (°C)Reference
Poly-allyl acetoacetate (PAAA) composite electrolyteOnset of weight loss (degradation of acetoacetate component)Begins < 300 °C
Na₂Fe₂(tbaoac)₆(THF)₂Initial degradation (loss of THF)50 - 60 °C
Na₂Fe₂(tbaoac)₆(THF)₂Rapid weight loss (ligand decomposition)128 - 400 °C
Li₂Mn₂(tbaoac)₆Decomposition to metastable oxide~310 °C

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect physical and chemical changes involving heat exchange, such as phase transitions, melting, crystallization, and exothermic decomposition.

Table 2: DSC/DTA Findings for Acetoacetate-Related Precursors

Compound/MaterialThermal Event TypeTemperature Range (°C)InterpretationReference
LLTO gel (containing ethyl acetoacetate)Endothermic Peak88 °CEvaporation of water
LLTO gel (containing ethyl acetoacetate)Exothermic Peaks370 °C and 726 °CDecomposition and crystallization events
Li₁₅Mn₁₅O₃₅ (from Li₂Mn₂(tbaoac)₆ precursor)Endothermic Signal (DTA)475 - 600 °CStoichiometric transformation/disproportionation

High-Temperature Decomposition Products and Mechanisms

The thermal decomposition of this compound and its complexes at high temperatures leads to the formation of various solid and gaseous products. The mechanism and final products are highly dependent on the temperature and atmospheric conditions.

Research on heterometallic acetoacetate precursors provides a model for this process. The thermal decomposition of a precursor like Li₂Mn₂(tbaoac)₆ at a relatively low temperature of 310 °C results in a novel metastable, lithium-rich, oxygen-deficient spinel oxide with the formula Li₁₅Mn₁₅O₃₅. This indicates that the decomposition of the acetoacetate ligand can lead directly to complex inorganic oxides rather than simple binary compounds.

Upon further heating, this metastable phase undergoes subsequent transformations. At around 400 °C, the Li₁₅Mn₁₅O₃₅ phase begins to disproportionate stoichiometrically, gradually converting into a layered Li₂MnO₃ phase and a spinel Li₁₊ₓMn₂₋ₓO₄ phase. Heating to even higher temperatures, such as 750 °C, results in the formation of the more thermodynamically stable Li₂MnO₃ and LiMn₂O₄ phases. Similarly, the decomposition of a sodium-iron acetoacetate precursor yields the target oxide NaFeO₂. The gaseous products from the decomposition of the acetoacetate ligand itself would primarily consist of carbon dioxide and acetone, as seen in simple decarboxylation.

Table 3: High-Temperature Decomposition Pathways of Acetoacetate Precursors

PrecursorDecomposition TemperatureResulting Product(s)Reference
Li₂Mn₂(tbaoac)₆310 °CMetastable spinel (Li₁₅Mn₁₅O₃₅)
Li₁₅Mn₁₅O₃₅~400 °CLayered Li₂MnO₃ and Spinel Li₁₊ₓMn₂₋ₓO₄
Li₁₅Mn₁₅O₃₅750 °CStable Li₂MnO₃ and LiMn₂O₄
Na₂Fe₂(tbaoac)₆(THF)₂~400 °CStoichiometric NaFeO₂

Stability of Anionic Form and Decarboxylation

Acetoacetic acid is an unstable β-keto acid that undergoes spontaneous decarboxylation to produce acetone and carbon dioxide. The half-life of acetoacetic acid is reported to be mere hours at 37°C. However, converting the acid to its salt form, such as this compound, significantly enhances its stability. The stability is imparted by the formation of the acetoacetate anion, whose half-life can be as long as four days.

Kinetic studies reveal that the decarboxylation of acetoacetic acid is approximately 50 times faster than that of its corresponding anion at 37°C. Interestingly, this large difference in reactivity is not due to a major difference in the activation energy of the reaction. The activation energy for the decarboxylation of the acid is 23.7 kcal/mol, which is comparable to the 22.9 kcal/mol required for the anion. The significant rate difference is instead attributed to an entropy effect.

The mechanism for the decarboxylation of the free acid proceeds through a concerted, cyclic six-membered transition state. In this state, the carboxyl proton is transferred to the keto oxygen, which facilitates the cleavage of the carbon-carbon bond and the release of carbon dioxide, forming an enol intermediate that quickly tautomerizes to acetone. For the anion, this cyclic transition state is not possible, leading to a different, higher-entropy, and much slower decomposition pathway. This inherent stability makes the lithium salt of acetoacetate a preferred form for applications where the acetoacetate molecule is required to be stable for longer periods.

Table 4: Stability and Decarboxylation Kinetics of Acetoacetic Acid vs. Acetoacetate Anion

ParameterAcetoacetic AcidAcetoacetate AnionReference
Relative StabilityUnstable, rapid decarboxylationSignificantly more stable
Relative Decomposition Rate (at 37°C)~50 times fasterBaseline (1x)
Activation Energy (Ea)23.7 kcal/mol22.9 kcal/mol
Primary Decomposition ProductsAcetone + Carbon DioxideAcetone + Carbon Dioxide

Computational Chemistry and Theoretical Studies

Quantum Mechanical Investigations

Quantum mechanical (QM) methods are employed to study the intrinsic properties of lithium acetoacetate (B1235776), including its electronic structure, geometry, and reactivity, without empirical parameters.

Density Functional Theory (DFT) has become a principal method for investigating lithium enolates, a class of compounds to which lithium acetoacetate belongs. DFT calculations are instrumental in elucidating the electronic structure and predicting the reactivity of these species. Studies have utilized DFT to understand the aggregation of lithium enolates, correctly predicting that tetramers are the major species in THF solutions, while hexamers are dominant in the gas phase. However, DFT has been noted to sometimes underestimate the gas-phase free energies of aggregate formation when compared to higher-level methods.

DFT calculations have been successfully applied to investigate reaction mechanisms. For instance, in the radical trifluoromethylation of lithium enolates, DFT (specifically UB3LYP/6-311+G//UB3LYP/6-31+G*) calculations revealed that the addition of a CF3 radical is a highly exothermic process with no significant reaction barrier. These calculations also explained experimental observations by showing that for lithium enolates, the elimination of a lithium radical has a high energy barrier, forcing the reaction through a radical cycle pathway. Furthermore, DFT has been used to study the conversion mechanism of related acetoacetate derivatives, finding that the reactions are thermodynamically controlled. In the context of materials science, DFT calculations have been used to elucidate the impact of lithium insertion on the electronic and structural properties of electrode materials and to calculate oxidation potentials.

Study FocusDFT Functional/Basis SetKey FindingsReference
Aggregation of Lithium EnolatesB3LYPCorrectly predicted the tetramer as the major species in THF solution.
Radical TrifluoromethylationUB3LYP/6-311+G//UB3LYP/6-31+G*Radical CF3 addition is highly exothermic with no significant barrier; explained the efficiency of the radical cycle for Li enolates.
Reaction Mechanism of Acetoacetate DerivativesB3LYPInvestigated the conversion mechanism and found the reaction to be thermodynamically controlled.
Lithium Insertion in Electrode MaterialsNot SpecifiedCalculated oxidation potentials that closely matched experimental observations (3.2 V).

Ab initio quantum chemistry methods, which are based on first principles without reliance on experimental data for parameterization, are used to obtain highly accurate molecular properties. These methods have been applied to study Li+ solvates, analyzing properties such as coordination structure and normal mode vibrations at local energy minima. For lithium enolates, ab initio calculations, such as MP2, have been used alongside DFT to study aggregation states. While DFT correctly predicted the tetramer as the major species in THF, MP2 calculations were found to underestimate the stability of the tetramer relative to the dimer. Conversely, for gas-phase calculations, DFT underestimated the free energies of aggregate formation compared to the G3MP2 method. This highlights the importance of selecting appropriate theoretical methods and the value of comparative studies between different computational approaches to ensure accuracy.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This approach is particularly valuable for understanding dynamic processes such as ion transport and solvation in condensed phases.

This compound chemistry is central to the development of novel solid-state polymer electrolytes (SPEs). In these systems, monomers like allyl acetoacetate are polymerized to form a matrix, such as poly(allyl acetoacetate) (PAAA), that facilitates lithium-ion transport. MD simulations help elucidate the mechanisms governing this transport. The simulations show that Li+ ions coordinate with electron-donor groups within the polymer host, such as the carbonyl groups in the PAAA matrix. This coordination creates efficient channels for Li+ migration. The transport of Li+ is often coupled to the segmental motion of the polymer chains.

In SPEs derived from acetoacetate-terminated polymers, MD simulations can reveal how factors like lithium salt concentration and the formation of ion aggregates influence ionic conductivity. Studies on PAAA-based electrolytes have demonstrated high Li+ transport numbers and significant ionic conductivity at room temperature, which is crucial for battery performance.

Polymer SystemKey PropertyValueReference
Poly(allyl acetoacetate) (PAAA) with SiO2Ionic Conductivity (RT)3.82 × 10-4 S cm-1
Li+ Transport Number (tLi+)0.66
Cellulose-supported PAAAIonic Conductivity (RT)1.14 × 10-4 S cm-1

MD simulations are extensively used to study the solvation structure and diffusion dynamics of lithium ions in various electrolyte systems. In electrolytes containing this compound, the lithium cation (Li+) is solvated by the surrounding solvent molecules and the acetoacetate anion. The carbonyl oxygen atoms of the acetoacetate are primary sites for coordinating with Li+.

Classical MD simulations reveal the formation of distinct solvation shells around the Li+ ion. The number of solvent molecules or anions in the first solvation shell (the coordination number) is a key parameter that influences ion mobility. For instance, in concentrated electrolytes, it is common for anions to be part of the Li+ primary coordination sphere, forming contact ion pairs or larger aggregates.

The diffusion of lithium can occur through two primary mechanisms:

Vehicular Mechanism: The Li+ ion diffuses along with its entire solvation shell, moving as a single, larger entity.

Hopping/Exchange Mechanism: The Li+ ion "hops" from one coordination site to another, or exchanges solvent molecules within its solvation shell. This mechanism is often associated with faster Li+ transport, as it is decoupled from the slower movement of the bulky solvated complex.

In systems containing keto esters like methyl acetoacetate, simulations have shown that a solvent-bridged, chain-like Li-ion coordination structure can form, contributing to rapid Li-ion diffusion.

SystemSimulation MethodKey FindingReference
LiTFSI in Butylene CarbonateClassical MDOn average, 2.5 solvent molecules and more than one TFSI- anion coordinate each Li+.
LiClO4 in Acetamide (B32628) (DES)Classical MD~90% of Li+ transport occurs via a vehicular mechanism, with Li+ H-bonded to ~3.2 acetamide molecules.
Li+ in Carbonate SolventsFirst-Principles MDLi+ prefers a tetrahedral coordination in its first solvation shell. The diffusion coefficient correlates with the strength of Li+ solvation.
Li salt in Keto Ester SolventsNot SpecifiedFormation of solvent-bridged network structures (Li+–Solvent–Li+) creates pathways for Li-ion conduction.

Lithium-Ion Transport Mechanisms in Polymeric Systems

Structure-Reactivity Relationship Modeling

Computational modeling is essential for understanding the relationship between the structure of this compound and its reactivity. Lithium enolates, including this compound, are known to exist as complex aggregates, such as dimers, tetramers, and hexamers, both in solid-state and in solution. The specific aggregation state dramatically influences the enolate's reactivity.

Theoretical studies model how these supramolecular structures act as the reacting species. For example, alkylation reactions are often thought to occur primarily with the enolate monomers, which are present in equilibrium with larger aggregates. In contrast, acylation reactions can proceed with the aggregates themselves. Computational models can calculate the relative stabilities of these different aggregates in various solvents (e.g., THF, DME, MTBE) and predict how solvation affects the equilibrium between them.

By modeling the transition states of reactions involving different aggregates, chemists can rationalize and predict stereochemical outcomes and reaction rates. For instance, theoretical studies have been used to explain the retention of configuration observed in certain alkylation processes. These models confirm that factors such as the degree of aggregation, the coordination of the lithium cation, and the nature of the solvent are decisive in controlling the chemical behavior of this compound.

Prediction of Enolate Stability and Reactivity

The enolate of this compound is a key intermediate in many of its synthetic applications. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the stability and reactivity of this species.

Research Findings: Computational studies on alkali metal enolates have revealed that their structure and reactivity are profoundly influenced by factors such as aggregation and solvent coordination. While lithium enolates are frequently used in synthesis, they tend to form complex aggregates like dimers, tetramers, and hexamers in solution and in the solid state. The degree of aggregation is a critical factor governing reactivity, with monomeric species generally being the most reactive.

Theoretical models are used to determine the relative energies of these different aggregate states. For instance, Cossío and co-workers performed computational studies on alkali metal enolates, finding that monomers were significantly more reactive in aldol (B89426) additions than dimers or tetramers. These calculations help in understanding the structure-reactivity relationship by evaluating the energy barriers for reactions involving different aggregate sizes.

The stability of the enolate is also influenced by resonance. The negative charge is delocalized between the α-carbon and the oxygen atoms of the carbonyl and carboxylate groups. DFT calculations can quantify the electron density distribution across the molecule, providing a more detailed picture of this delocalization than simple resonance structures can offer. These calculations confirm that in the enolate, the lithium cation is primarily associated with the oxygen atoms.

The choice of computational method is crucial for obtaining accurate predictions. Studies comparing different levels of theory have found that methods like B3LYP, when combined with appropriate basis sets (e.g., 6-31G*), provide a good balance of accuracy and computational cost for studying lithium enolate systems, including their geometries and reaction barriers.

Table 1: Computational Methods Used in Enolate Studies

Study Focus Computational Method Basis Set Key Findings Reference
Radical Intermediates DFT/B3LYP 6-31G* Provided hyperfine couplings in good agreement with experimental data.
Aggregate Stability DFT and Molecular Dynamics Not Specified Monomers found to be vastly superior in reactivity compared to dimers and tetramers.
Reaction Barrier Heights DFT (B3LYP), MP2 Not Specified B3LYP for geometry optimization followed by MP2 single point calculations offered acceptable accuracy.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction pathways, providing a step-by-step understanding of how reactants are converted to products.

Research Findings: DFT calculations have been widely applied to study the mechanisms of reactions involving lithium enolates, such as aldol additions and alkylations. For an aldol-type reaction, computational models can predict whether the reaction proceeds through a chair-like or boat-shaped transition state, which in turn determines the stereochemical outcome of the reaction. Zimmerman and Traxler's model, which proposes a chair-like, six-membered ring transition state for metal enolates, is often supported by these computational studies.

For example, a computational study on the reaction of a lithium enolate with an aldehyde would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants (this compound enolate and aldehyde), intermediates (e.g., lithium aldolate product), and products.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants to products. This structure represents the highest energy point along the reaction coordinate.

Frequency Calculation: Confirming the nature of the stationary points (reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency) and calculating the zero-point vibrational energy (ZPVE) corrections.

Energy Profile: Constructing a reaction energy profile that shows the relative energies of all species along the reaction pathway, allowing for the determination of activation energies and reaction enthalpies.

A study on the mechanism of the addition of lithium enolates to nitrones used DFT methods to rationalize the regio- and stereoselectivity. The calculations predicted specific transition structures, stabilized by coordination to the lithium ion, that explained the experimentally observed products. Similarly, DFT has been used to investigate the reaction between S-methylisothiosemicarbazide and methyl acetoacetate, revealing a thermodynamically controlled pathway involving enolate formation. These examples highlight how computational methods can provide detailed mechanistic insights that are often difficult to obtain through experimental means alone.

Computational Electrochemistry

The electrochemical properties of this compound are of interest for its potential applications in energy storage technologies, such as lithium-ion batteries. Computational electrochemistry provides a framework for predicting these properties from first principles.

Electrochemical Stability Window Predictions

The electrochemical stability window (ESW) of an electrolyte determines the voltage range within which it can operate without being oxidized or reduced. A wide ESW is crucial for high-energy-density batteries.

Research Findings: Computational methods can predict the ESW of a material by calculating its oxidation and reduction potentials. A common approach involves using DFT to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the material's susceptibility to oxidation, while the LUMO energy relates to its susceptibility to reduction. The HOMO-LUMO gap provides an estimate of the fundamental electrochemical stability of the molecule.

More advanced methods calculate the actual redox potentials by simulating the electron transfer process. For the oxidation potential, the energy change for removing an electron from the molecule is calculated. For the reduction potential, the energy change for adding an electron is computed. These calculations must account for the surrounding solvent or solid-state environment.

While specific computational studies on the ESW of pure this compound are not widely reported, research on related materials provides a template for such investigations. For instance, a study on a poly-allyl acetoacetate (PAAA) based polymer electrolyte, which contains the acetoacetate functional group, showed an experimental ESW of 4.5 V. This suggests a high resistance to oxidation and potential compatibility with high-voltage cathodes. Computational studies on various solid-state electrolyte materials compare different methods for calculating the ESW, including the stoichiometry stability method and the grand canonical phase diagram method, which provide a more rigorous assessment than simple HOMO-LUMO analysis. These approaches could be directly applied to this compound to predict its viability as an electrolyte component.

Table 2: Electrochemical Stability Windows of Related Electrolyte Materials

Material Method Predicted/Measured ESW (vs. Li/Li⁺) Reference
LATP (Li₁₊ₓAlₓTi₂₋ₓ(PO₄)₃) PITT (Experimental) 2.65–4.6 V
LAGP (Li₁₊ₓAlₓGe₂₋ₓ(PO₄)₃) PITT (Experimental) 1.85–4.9 V
PAAA Composite Electrolyte LSV (Experimental) up to 4.5 V

Applications in Materials Science and Electrochemistry

Lithium-Ion Battery Technology

The demand for high-performance lithium-ion batteries has driven extensive research into novel materials for electrodes and electrolytes. Lithium acetoacetate (B1235776) has emerged as a key player in this area, contributing to various aspects of battery component fabrication.

Lithium acetoacetate serves as a crucial intermediate in the synthesis of various lithium-based materials. Its organic nature and solubility in common solvents facilitate its use in solution-based synthesis routes, offering better control over the final product's morphology and properties compared to traditional solid-state reactions. The decomposition of the acetoacetate ligand at relatively low temperatures allows for the formation of target materials with high purity.

A notable application is in the preparation of lithium enolates, which are important intermediates in various chemical reactions. The thermal stability of the lithium enolate of tert-butyl acetoacetate enables its investigation in the gas phase, a significant achievement for understanding its fundamental properties.

This compound and its derivatives are instrumental as precursors in the synthesis of both cathode and anode materials for lithium-ion batteries. The high-temperature solid-state reaction is a common method for preparing cathode active materials to ensure high crystallinity and a well-ordered structure, which is crucial for the repeated intercalation and deintercalation of lithium ions.

Cathode Materials:

Heterometallic single-source precursors containing lithium and transition metals, often utilizing acetoacetate-related ligands like tert-butyl acetoacetate (tbaoac), have been developed for the synthesis of cathode materials such as LiCoO₂, LiFeO₂, and LiMn₂O₄. These precursors are designed to have a specific metal-to-metal ratio, be stable, and decompose cleanly at low temperatures. The use of asymmetric ligands like tbaoac allows for the creation of discrete molecular structures, preventing the formation of polymers and enhancing solubility and volatility. For instance, the heterometallic complex LiCo(tbaoac)₃ has been identified as an ideal single-source precursor for LiCoO₂ due to its discrete molecular structure, solubility, volatility, and low decomposition temperature.

Precursor SystemTarget Cathode MaterialKey Features
Li₂Mn₂(tbaoac)₆Lithium-Manganese OxideTetranuclear molecular precursor, good solubility, high volatility.
LiCo(tbaoac)₃LiCoO₂Discrete tetranuclear molecules, soluble in common solvents, low decomposition temperature.
LiMn₂(thd)₅LiMn₂O₄Trinuclear molecules, relatively stable in air, clean low-temperature decomposition.

Anode Materials:

In the realm of anode materials, ethyl acetoacetate, a related compound, has been employed as a chelating agent in the sol-gel synthesis of Li₄Ti₅O₁₂ (LTO), a promising anode material known for its safety and long cycle life. The chelating agent helps to control the particle size and prevent agglomeration during heat treatment. Additionally, in the synthesis of Si@LiAlO₂ nanocomposites for anodes, ethyl acetoacetate is used in a solvothermal method followed by heat treatment to create a protective LiAlO₂ coating on silicon nanoparticles. This coating helps to buffer the large volume changes of silicon during charging and discharging, thereby improving the cycling stability of the electrode.

The performance and safety of lithium-ion batteries are also heavily dependent on the electrolyte. While direct use of this compound as a primary electrolyte component is not widely reported, the principles of using additives to enhance electrolyte properties are well-established. Additives are typically used in small quantities (1-5 wt%) to improve aspects like the formation of a stable solid-electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode. For example, lithium bis(oxalate)borate (LiBOB) and lithium difluoro(oxalato)borate (LiDFOB) are known to form a protective, lithium-rich CEI on high-voltage cathodes. Given its ability to form complexes, this compound or its derivatives could potentially be explored for similar functions, although specific research in this area is limited.

Precursor for Cathode and Anode Materials

Coordination Chemistry and Metal-Ligand Interactions

The acetoacetate ligand's ability to coordinate with metal ions is fundamental to its applications in materials synthesis and extends to the broader field of coordination chemistry.

Acetoacetates, including this compound, are effective chelating agents. The two oxygen atoms of the β-ketoester group can bind to a single metal center, forming a stable six-membered ring. This chelation reduces the reactivity of metal alkoxides in sol-gel processes, allowing for better control over hydrolysis and condensation reactions. Ethyl acetoacetate, for example, is used as a chelating agent to modify metal alkoxide precursors, influencing the structure and properties of the final gel and the resulting material. The chelation process shifts the keto-enol equilibrium of the acetoacetate towards the enolic form.

This compound and its derivatives readily form coordination complexes with various metal ions. The lithium ion itself typically exhibits coordination numbers from 4 to 6. In the solid state, the lithium enolate of tert-butyl acetoacetate exists as a hexameric structure, where the central skeleton is formed by two Li-O six-membered rings, and the carbonyl group of the ester moiety completes the four-fold coordination of the lithium atom.

In heterometallic precursors for battery materials, the acetoacetate ligand acts as a bridge between lithium and transition metal atoms. The structure of these complexes is crucial for their function as single-source precursors. Asymmetric acetoacetate ligands, such as tert-butyl acetoacetate, can lead to the formation of discrete, soluble, and volatile molecular complexes rather than insoluble polymers. This is because the bulky end of the ligand sterically hinders the formation of extended polymeric structures. The study of these coordination complexes is essential for designing precursors with tailored properties for specific material synthesis applications.

Mixed Ligand Complex Synthesis and Characterization

The synthesis of mixed ligand complexes involving this compound has been a subject of scientific inquiry, although direct and extensive research on this specific area is not widely documented. However, the principles of mixed ligand complex synthesis can be applied to understand the potential role of this compound. Mixed ligand complexes are coordination compounds in which a central metal ion is bonded to two or more different types of ligands. The synthesis of such complexes is of significant interest due to their varied structural and chemical properties, which can be fine-tuned by the choice of ligands.

In a general approach to synthesizing mixed ligand metal(II) complexes, a primary ligand, such as a Schiff base, is reacted with a metal salt, followed by the addition of a secondary ligand. The resulting mixed ligand complexes are then characterized using various physicochemical techniques, including elemental analysis, molar conductivity, magnetic susceptibility, and spectroscopic methods (IR, UV-Vis). These characterization methods help to determine the structure, bonding, and geometry of the newly formed complexes. For instance, molar conductivity measurements can indicate whether the complexes are electrolytic or non-electrolytic in nature. Infrared spectroscopy provides insights into the coordination mode of the ligands by observing shifts in the characteristic vibrational frequencies upon complexation.

While specific studies detailing the use of this compound as a primary or secondary ligand in mixed ligand complexes are not abundant, related research provides a framework. For example, novel mixed-ligand lithium aggregates have been synthesized and structurally characterized, demonstrating their utility as initiators for ring-opening polymerization of L-lactide. This highlights the potential for lithium-containing compounds to form complex structures with applications in polymer chemistry.

The synthesis of chiral mixed ligand metal complexes using a primary ligand and a chiral secondary ligand, such as a saccharide, has also been reported. These complexes have been characterized by various techniques and have shown potential as catalysts. This suggests that this compound, in principle, could be incorporated into similar mixed ligand systems to create complexes with specific catalytic or material properties.

Organic Synthesis Reagent

This compound serves as a valuable reagent in organic synthesis, primarily due to the reactivity of the acetoacetate moiety.

Preparation of Lithium Enolates

Lithium enolates are crucial intermediates in organic synthesis, particularly for the formation of carbon-carbon bonds. They are typically generated by the deprotonation of a carbonyl compound at the α-carbon. this compound can be utilized in the generation of lithium enolates. The process involves the removal of a proton from the α-carbon, situated between the two carbonyl groups of the acetoacetate structure. This deprotonation is often achieved using a strong base like lithium diisopropylamide (LDA). The resulting enolate is a powerful nucleophile that can participate in a variety of chemical reactions.

The stability and reactivity of the enolate can be influenced by the reaction conditions, including the choice of base and solvent. The formation of lithium enolates from esters and ketones at low temperatures allows for clean reactions with electrophiles like aliphatic aldehydes.

Synthesis of Complex Organic Molecules

This compound and its derivatives are instrumental in the synthesis of a wide array of complex organic molecules. The acetoacetic ester synthesis, a classic method in organic chemistry, utilizes the reactivity of acetoacetate esters to produce alkylated ketones. This synthesis involves the deprotonation of the α-carbon to form an enolate, followed by alkylation with an alkyl halide. Subsequent hydrolysis and decarboxylation yield the final ketone product.

This methodology has been adapted and expanded for the synthesis of more intricate structures. For instance, the lithium enolate of α-diazoacetoacetate has been shown to add with high diastereoselectivity to chiral N-sulfinyl imines. This reaction provides a pathway to enantiomerically pure 2-oxo and 3-oxo pyrrolidines, which are important heterocyclic scaffolds.

Furthermore, multicomponent reactions (MCRs) provide an efficient route to complex molecules from simple starting materials in a single step. While a study highlighted the use of lithium acetate (B1210297) as a catalyst in the Biginelli one-pot multicomponent synthesis of dihydropyrimidinones, the underlying principle of utilizing a lithium salt to facilitate complex organic transformations is relevant. This reaction involves the condensation of a 1,3-dicarbonyl compound (like an acetoacetate derivative), an aldehyde, and urea (B33335) or thiourea.

The versatility of acetoacetate derivatives is also demonstrated in the synthesis of heterocyclic compounds like pyrazoles and pyridines through condensation reactions.

Reactions with Nitrogen Monoxide and Diazeniumdiolates

The reaction of acetoacetate derivatives with nitric oxide (NO) in the presence of a base leads to the formation of diazeniumdiolates. These compounds, also known as NONOates, are of interest due to their ability to release NO under physiological conditions.

Research has shown that the reaction of methyl acetoacetate with nitric oxide in the presence of bases like potassium hydroxide (B78521), sodium hydroxide, or lithium hydroxide results in the formation of both E and Z isomers of diazeniumdiolated products. The reaction temperature significantly influences the product distribution, with lower temperatures favoring the formation of the Z isomer.

Specifically, the reaction of methyl acetoacetate with NO and a base at room temperature can yield a potassium acetylsydnonate N-oxide (from an E-diazeniumdiolation) and a potassium acetate diazenium (B1233697) diolate (from a Z-diazeniumdiolation). At -5 °C, the reaction proceeds almost exclusively to give the Z addition product. The resulting alkali metal salts of the (Z)-diazeniumdiolation products can be isolated in good yields.

These studies provide insight into the fundamental reactivity of the acetoacetate carbanion with nitric oxide and the factors that control the stereochemical outcome of the reaction.

Biochemical and Biomedical Research Perspectives

Cellular and Metabolic Pathways Investigations

The influence of lithium acetoacetate (B1235776) on fundamental cellular activities, particularly energy metabolism, is a key area of research. As a salt of acetoacetic acid, a naturally occurring ketone body, it is intrinsically linked to the metabolic pathways that provide energy to cells, especially under conditions of low glucose availability.

Research into the effects of lithium acetoacetate on cellular processes has revealed complex and sometimes contradictory findings. A significant point of discussion in the scientific community is the extent to which the observed effects are attributable to the acetoacetate component versus the lithium ion. Studies have shown that this compound can influence cell proliferation, with effects varying from inhibition to promotion depending on the cell line and concentration used. For instance, some studies reported that this compound inhibits the growth of various cancer cell lines, including those of the colon, breast, and pancreas.

A critical aspect of this research is the use of appropriate controls, such as lithium chloride (LiCl), to dissect the individual contributions of the lithium ion and the acetoacetate moiety. Several studies have indicated that the effects of this compound on cell growth are often mimicked by equimolar concentrations of lithium chloride, suggesting a predominant role of the lithium ion in these processes. For example, both LiAcAc and LiCl have been shown to inhibit the proliferation of bovine lymphocytes at higher concentrations.

From a metabolic standpoint, this compound is being investigated for its impact on cellular energy production. Ketone bodies like acetoacetate serve as an alternative energy source for various tissues, including the brain, particularly during periods of fasting or low carbohydrate intake. However, some in vitro studies have reported that this compound treatment can lead to reduced ATP production in certain cancer cell lines. This effect on ATP levels was also observed with lithium chloride treatment, again pointing to the influence of the lithium ion. The lithium ion itself is known to affect mitochondrial function, including ATP generation and the production of reactive oxygen species.

Table 1: Effects of this compound on Cellular Processes

Cell Line/Model Observed Effect Reference
Breast Cancer Cells No effect on proliferation at 1.5 mM.
BRAF Positive Melanoma Increased tumor growth and phosphorylation of MEK1 and ERK1/2.
Bovine Lymphocytes Inhibition of proliferation at 10 mM; trend to enhance at 3.125 mM.
Glioma Cells No effect on growth in normoxia or hypoxia at 5 mM.
Colon and Breast Cancer Reduced cell growth and ATP production at 10 mM.
Dermal Endothelium Cells Reduced viability at 0.5–5 mM.
Neuroblastoma, Renal Cell Carcinoma, Human Embryonic Kidney Cells Affected cell growth (positively or negatively), similar to LiCl.

This compound is a frequently used compound in in vitro and in vivo studies investigating the biological roles of ketone bodies. Ketone bodies, primarily acetoacetate and β-hydroxybutyrate, are produced in the liver from the breakdown of fatty acids and become a crucial energy source when glucose is scarce. The ketogenic diet, which promotes the production of ketone bodies, has been explored as a potential therapeutic strategy for various diseases.

In this context, this compound serves as a tool to deliver acetoacetate to cells and organisms to study its effects. Research has explored its potential to mimic the metabolic state of ketosis. However, the presence of the lithium ion complicates the interpretation of these studies, as lithium itself has wide-ranging biological effects. It is crucial for researchers to differentiate the effects of acetoacetate from those of lithium.

Some studies have aimed to isolate the effects of the acetoacetate component. For instance, comparisons are often made with sodium β-hydroxybutyrate, another common ketone body used in research. In some experimental models, the effects of this compound were not replicated by lithium chloride, suggesting a specific role for acetoacetate. For example, one study found that this compound, but not lithium chloride, enhanced the development of bovine embryos. Acetoacetate itself has been shown to increase basal glucose uptake in skeletal muscle cells. Furthermore, acetoacetate can cross the blood-brain barrier and is metabolized in the brain, highlighting its potential for studying brain energy metabolism.

Effects on Cellular Processes and Energy Metabolism

Neurological and Neuroprotective Applications

The dual nature of this compound, containing both the mood-stabilizing lithium ion and the energy-providing ketone body acetoacetate, makes it a compound of interest for neurological and neuroprotective research.

Lithium salts are well-established as a primary treatment for bipolar disorder, known for their mood-stabilizing effects. The therapeutic actions of lithium are thought to involve multiple pathways, including the modulation of neurotransmitters and secondary messenger systems. While lithium carbonate and lithium citrate (B86180) are the commonly prescribed forms, the potential of other lithium salts, including this compound, has been considered.

The interest in this compound for mood stabilization stems from the hypothesis that the acetoacetate component could offer additional benefits. Ketogenic diets, which elevate ketone body levels, have been anecdotally reported to have mood-stabilizing effects, although robust clinical evidence is still emerging. The theory is that by providing an alternative energy source to the brain, ketone bodies may help to circumvent metabolic deficits that can be associated with mood disorders. Therefore, this compound could potentially combine the established mood-stabilizing properties of lithium with the neuroenergetic benefits of acetoacetate. However, direct clinical research on this compound for mood stabilization is limited.

Beyond mood stabilization, research has explored the potential of this compound in the context of other neurological disorders. The neuroprotective properties of both lithium and ketone bodies form the basis for this interest. Lithium has been shown in preclinical studies to have protective effects in models of conditions like Alzheimer's disease and Huntington's disease. These effects are attributed to its ability to modulate various cellular pathways, including those involved in inflammation, autophagy, and oxidative stress.

Similarly, ketone bodies are being investigated for their therapeutic potential in a range of neurological diseases. By providing an alternative fuel source, they may help to compensate for the impaired glucose metabolism observed in many neurodegenerative conditions. Studies have suggested that ketone bodies may have neuroprotective effects in models of epilepsy and ischemia. Therefore, this compound is seen as a compound that could potentially leverage the neuroprotective mechanisms of both its components.

Excitotoxicity, a pathological process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage, is implicated in various neurological conditions, including stroke and epilepsy. Research has demonstrated that both lithium and ketone bodies may offer protection against this damaging process.

Lithium has been shown to suppress excitotoxicity-induced lesions and protect against glutamate-induced damage. One of its proposed mechanisms is the inhibition of the N-Methyl-D-aspartate (NMDA) receptor, a key player in glutamate signaling.

Acetoacetate has also been found to protect neuronal cells from glutamate-mediated toxicity. Studies using cell cultures have shown that pretreatment with acetoacetate can reduce cell death caused by high levels of glutamate. This protective effect is associated with a decrease in the production of reactive oxygen species (ROS), which are harmful molecules generated during excitotoxicity. A study on a rat model of NMDA-induced retinal damage found that systemic administration of this compound significantly increased the survival of retinal ganglion cells. This suggests a direct neuroprotective effect against excitotoxic insults in vivo. The combination of lithium and acetoacetate in a single compound could therefore offer a multi-pronged approach to combating excitotoxicity.

Table 2: Research Findings on Neuroprotective Effects

Study Focus Key Finding Compound(s) Used Reference
Glutamate Toxicity in HT22 Cells Pretreatment with AA protected against glutamate toxicity and reduced ROS production. This compound, Sodium β-hydroxybutyrate
NMDA-induced Retinal Damage Systemic treatment with LiAcAc significantly increased retinal ganglion cell survival. This compound, Sodium β-hydroxybutyrate
Huntington's Disease Model (Rat) Chronic lithium treatment suppressed excitotoxicity-induced striatal lesions. Lithium
Ischemic Stroke Model Lithium protects against excitotoxic damage by downregulating NMDA receptors. Lithium
Glutamate Excitotoxicity in Neurons A combination of BHB and acetoacetate reduced ROS production by enhancing NADH oxidation. β-hydroxybutyrate, Acetoacetate

Future Directions and Emerging Research Areas

Advanced Material Design with Lithium Acetoacetate (B1235776) Precursors

The unique chemical structure of lithium acetoacetate makes it a promising precursor for the synthesis of advanced materials, particularly for energy storage applications like lithium-ion batteries. Research into related compounds has highlighted the potential of acetoacetate-based precursors in creating materials with desirable properties.

One emerging area is the use of acetoacetate-derived polymers in all-solid-state polymer electrolytes (SPEs). For instance, a ketone-containing poly(allyl acetoacetate) (PAAA)-based polymer electrolyte has been developed. The presence of ester and ketone groups in the PAAA polymer allows for strong dissociation of lithium salts while maintaining weak coordination with Li+ ions, which is conducive to high ionic conductivity. Another study demonstrated that a ketone-based all-solid-state electrolyte synthesized from allyl acetoacetate (AAA), diacetone acrylamide (B121943) (DAAM), and poly(ethylene glycol) diacrylate (PEGDA) exhibited a high lithium-ion transference number of 0.87 and a wide electrochemical window of 4.95 V. These findings suggest that this compound could be a key ingredient in designing safer and more efficient solid-state batteries. A highly secure and flexible solid-state polymer electrolyte (SPE) has been developed through the in situ polymerization of allyl acetoacetate (AAA) monomers, which constructed an efficient Li+ transport channel.

Furthermore, the use of single-source precursors is a promising strategy for synthesizing cathode materials with controlled stoichiometry and morphology. Heterometallic compounds using ligands similar to acetoacetate, such as tert-butyl acetoacetate (tbaoac), have been successfully used to prepare LiCoO2 cathodes. These precursors can be designed to have a discrete molecular structure, which makes them soluble in various solvents and allows for congruent sublimation, ideal for techniques like direct liquid injection for thin-film deposition. The thermal decomposition of these precursors occurs at lower temperatures, leading to the formation of phase-pure nanoparticles of the cathode material. While direct research on this compound for the sol-gel synthesis of cathodes like LiFePO4 is still emerging, the principles from studies using other lithium sources like lithium acetate (B1210297) suggest its potential. diva-portal.orgacs.org The sol-gel method, in general, allows for the creation of very pure materials with well-controlled particle sizes.

Future research will likely focus on the direct application of this compound in these synthesis methods, optimizing conditions to control particle size, morphology, and the crystalline structure of the final materials. The goal is to leverage the unique properties of the acetoacetate ligand to create next-generation battery materials with enhanced performance and stability.

In-depth Mechanistic Understanding of Biological Interactions

Recent studies have begun to unravel the complex biological roles of this compound, moving beyond its function as a simple energy source. A significant area of emerging research is its role in post-translational modifications (PTMs), specifically lysine (B10760008) acetoacetylation (Kacac).

It has been demonstrated that acetoacetate serves as a precursor for Kacac, a novel and evolutionarily conserved histone PTM. The treatment of HEK293T cells with this compound leads to a dose-dependent increase in histone Kacac levels. This modification is enzymatically regulated, with acyltransferases like GCN5, p300, and PCAF responsible for its addition, and deacetylase HDAC3 for its removal. The conversion of acetoacetate to acetoacetyl-CoA by acetoacetyl-CoA synthetase (AACS) is a key step in this process. This positions AACS as a central regulator of cellular Kacac levels. A comprehensive proteomic analysis has identified numerous Kacac sites on human proteins, suggesting a broad impact on various cellular functions.

The biological significance of this compound-induced Kacac is further highlighted by its influence on gene expression. RNA-sequencing analysis of HEK293T cells treated with this compound revealed significant changes in gene expression, with enrichment in pathways related to muscle contraction, cell adhesion, and nervous system processes. These findings suggest that acetoacetate-mediated Kacac is intricately linked to cellular processes involving amino acid metabolism, DNA/RNA metabolism, and immune response.

Another important mechanism of action for the acetoacetate component is its interaction with G-protein coupled receptors (GPCRs). Acetoacetate has been identified as an endogenous agonist for the short-chain fatty acid receptor GPR43. This interaction is significant as GPR43 is involved in modulating host energy homeostasis and is highly expressed in adipose tissues. The activation of the acetoacetate-GPR43 axis is believed to promote lipid utilization by increasing plasma lipoprotein lipase (B570770) (LPL) activation.

Future research will need to further dissect these pathways. A key challenge will be to distinguish the effects of the lithium ion from those of the acetoacetate moiety. This will require carefully designed experiments with appropriate controls to understand the unique and potentially synergistic roles of each component of the this compound compound.

Development of Novel Therapeutic Strategies

The growing understanding of this compound's biological activities is opening doors for novel therapeutic strategies, particularly in the fields of oncology and neurology.

In cancer therapy, this compound has shown promise as an anti-proliferative agent. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including colon, breast, pancreatic, and neuroblastoma cells. Significantly, this compound has been found to act synergistically with existing chemotherapeutic drugs. For example, it can substantially lower the IC50 values of agents like rapamycin, methotrexate, and the anti-cancer peptide PNC-27, suggesting its potential as a powerful adjunct in cancer treatment. Research on the anti-cancer peptide PNC-27, which kills cancer cells by binding to HDM-2 in their membranes, found that this compound can increase its efficacy by 200-300% in cervical cancer cell lines. This enhancement of cancer cell killing by chemotherapeutic agents is a significant finding that could lead to more effective and less toxic cancer treatments.

The neuroprotective effects of this compound are another promising area of therapeutic development. Systemic administration of this compound has been shown to protect retinal ganglion cells (RGCs) from NMDA-induced damage in animal models. One of the proposed mechanisms for this neuroprotection involves the modulation of kynurenic acid (KYNA), an antagonist of excitatory amino acid receptors. this compound has been observed to attenuate the NMDA-induced reduction of retinal KYNA production in vitro. This suggests that maintaining KYNA levels could be a key part of its neuroprotective action.

Future therapeutic strategies may involve the development of drugs that mimic the neuroprotective actions of this compound or its use in combination with other neuroprotective agents. Furthermore, the design of novel delivery systems, such as nano-sized lithium formulations, could enhance its anti-tumor activities and protect vital organs from damage during cancer treatment.

Integration of Multiscale Computational and Experimental Approaches

To fully harness the potential of this compound in both material science and medicine, a synergistic approach that integrates multiscale computational modeling with experimental validation is essential. Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide atomic-level insights that are often difficult to obtain through experiments alone.

In the realm of materials science, DFT calculations can be employed to investigate the structural, electronic, and magnetic properties of cathode materials derived from this compound precursors. For instance, DFT combined with the Hubbard (U) correction (DFT+U) has been used to study LiFePO4, a prominent cathode material, providing insights into its stable olivine (B12688019) structure and electronic band gap. MD simulations are invaluable for studying the dynamics of polymer electrolytes. They can be used to understand the interactions between the polymer matrix, the lithium salt, and any additives, as well as to predict properties like ionic conductivity. By simulating the amorphous structure of polymer electrolytes and the movement of ions within them, researchers can screen potential candidates and guide the design of new materials with improved performance. For example, MD simulations have been used to study concentrated lithium acetate solutions in water, confirming their "water-in-salt" nature where no free water is present and cation solvation shells are comprised of shared water molecules and anions.

In biological systems, computational approaches can elucidate the mechanisms of interaction between this compound and its molecular targets. QM/MM (Quantum Mechanics/Molecular Mechanics) calculations, for instance, can be used to model enzyme-substrate interactions with high accuracy. diva-portal.orgacs.org Such methods have been used to study the reduction of acetoacetate by (R)-3-hydroxybutyrate dehydrogenase, providing insights into the transition states of the reaction. diva-portal.orgacs.org MD simulations can also be used to study the binding of acetoacetate to proteins, such as periplasmic solute binding proteins, and to assess the stability of the protein-ligand complexes. These computational studies, when combined with experimental data from techniques like X-ray crystallography and kinetic isotope effects, provide a comprehensive picture of the biological activity of this compound. diva-portal.orgacs.org

The future of research on this compound will increasingly rely on this integrated approach. By combining the predictive power of computational modeling with the empirical validation of experimental work, scientists can accelerate the discovery and development of new materials and therapies based on this versatile compound.

Q & A

Q. What are the established synthetic routes for lithium acetoacetate, and how can purity be validated?

this compound is commonly synthesized via saponification of ethyl acetoacetate using lithium hydroxide. For isotopic labeling (e.g., [3-13C]this compound), the reaction requires precise stoichiometry and purification steps, yielding ~40% product with validated purity via 13C-NMR and hyperpolarized 13C-MRS . Purity validation should include spectroscopic techniques (e.g., IR for carbonyl bond characterization) and elemental analysis .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

  • 13C-NMR : To confirm isotopic labeling and structural integrity .
  • IR spectroscopy : Identifies carbonyl stretching vibrations (e.g., peaks at ~1730 cm⁻¹ for ester derivatives) .
  • X-ray crystallography : Resolves hexameric structures in unsolvated lithium enolates, critical for understanding coordination chemistry .

Advanced Research Questions

Q. How can researchers differentiate the biological effects of lithium ions from acetoacetate anions in cellular studies?

Controlled experiments are essential:

  • Comparative dosing : Treat cells with equimolar lithium chloride (LiCl) and sodium/potassium acetoacetate to isolate ion-specific effects. Studies show lithium ions, not acetoacetate, primarily inhibit cell growth via pathways like glycolysis and oxidative phosphorylation .
  • Tonicity controls : Use isotonic solutions (e.g., 50 mM this compound) in red blood cell assays to rule out osmolarity artifacts .

Q. What factors influence the antitumor efficacy of this compound in preclinical models?

Variables include:

  • Delivery form : Nanosized vs. bulk salts alter cellular uptake and tumor penetration .
  • Cancer type : Efficacy varies with tumor metabolism (e.g., glycolytic vs. oxidative tumors) .
  • Dosage regimen : Optimal therapeutic windows require balancing cytotoxicity and selectivity; in vitro studies suggest dose-dependent apoptosis and autophagy .

Q. What considerations are critical when designing isotopic labeling studies with this compound for metabolic tracing?

  • Synthesis : Use [3-13C]ethyl acetoacetate as a precursor, ensuring saponification under inert conditions to prevent degradation .
  • Validation : Confirm isotopic enrichment via hyperpolarized 13C-MRS to track real-time acetoacetate utilization in tissues (e.g., diabetic rat hearts) .
  • Physiological relevance : Match tracer concentrations to endogenous ketone body levels (e.g., 0.5–3 mM in plasma) .

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

  • Variable controls : Standardize cell lines, culture conditions, and lithium salt counterions (e.g., chloride vs. acetoacetate) .
  • Data normalization : Account for batch-to-batch variations in compound purity using orthogonal assays (e.g., HPLC and NMR) .
  • Mechanistic follow-up : Use transcriptomics or metabolomics to resolve conflicting results (e.g., pro-survival vs. pro-apoptotic effects in different cancer models) .

Q. What structural insights can guide the design of this compound derivatives for targeted therapies?

  • Coordination chemistry : The hexameric crystal structure of lithiated esters reveals Li–O bonding patterns that influence stability and reactivity .
  • Aggregation behavior : Gas-phase studies show lithium enolates form clusters, impacting solubility and bioavailability .

Methodological Tables

Q. Table 1. Key Variables in Antitumor Studies of this compound

VariableImpactMethodological Mitigation
Salt form (nano vs. bulk)Alters cellular uptake and biodistributionCompare PEGylated nanoparticles vs. free salt
Tumor metabolismGlycolytic tumors may resist Li+ effectsPre-screen models via metabolomic profiling
Dosage timingChronic vs. acute exposure affects outcomesUse staggered dosing in xenograft models

Q. Table 2. Analytical Techniques for this compound

TechniqueApplicationExample Data
13C-NMRIsotopic puritySingle peak at δ ~210 ppm (carbonyl carbon)
X-ray diffractionStructural resolutionHexameric Li–O coordination (PDB ID: N/A)
Hyperpolarized MRSMetabolic flux analysisReal-time acetoacetate utilization in cardiac tissue

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.